molecular formula C16H13ClN2OS B4182019 3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No. B4182019
M. Wt: 316.8 g/mol
InChI Key: VNUXJOIGFDLSTB-UHFFFAOYSA-N
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Description

This analysis focuses on the chemical synthesis, molecular structure, chemical reactions, and properties of 3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide. This compound is structurally related to several research chemicals that have been explored for their potential applications due to their unique chemical properties.

Synthesis Analysis

The synthesis of related benzothiophene carboxamide derivatives involves complex organic reactions, including cyclization, amidation, and chlorination processes. For instance, 3-Chloro-1-benzothiophene-2-carbonylchloride reacts with anthranilic acid in pyridine to yield specific quinazolinones derivatives, showcasing the compound's foundational synthesis pathway (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals specific dihedral angles between the thiophene ring and adjoining groups, indicating a relatively planar structure conducive to stacking and molecular interactions. This aspect is critical for understanding the compound's behavior in crystalline forms and its interactions with biological targets (Mukhtar et al., 2012).

Chemical Reactions and Properties

The compound's reactivity with various nucleophiles and its ability to form diverse derivatives highlight its chemical versatility. For example, its reaction to form quinazolinones derivatives underlines its potential for creating a wide range of biologically active compounds (Naganagowda & Petsom, 2011).

Future Directions

The future directions for the study of “3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide” could involve further exploration of its synthesis, structural analysis, and potential applications. For instance, the stepwise reduction of imines has been used to synthesize similar compounds , and this method could potentially be applied to the synthesis of “3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide”.

properties

IUPAC Name

3-chloro-N-(1-pyridin-4-ylethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10(11-6-8-18-9-7-11)19-16(20)15-14(17)12-4-2-3-5-13(12)21-15/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUXJOIGFDLSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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